molecular formula C15H12O5 B3178046 Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- CAS No. 345221-90-1

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Cat. No.: B3178046
CAS No.: 345221-90-1
M. Wt: 272.25 g/mol
InChI Key: YDRREDSCUQVLQX-UHFFFAOYSA-N
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Description

Contextualization of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- within Organic and Materials Chemistry

Within the domain of organic and materials chemistry, Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is classified as a multifunctional organic linker or building block. Its design, incorporating two carboxylic acid functional groups, allows it to engage in reactions at both ends, making it an ideal monomer for polymerization and a linker for the construction of coordination polymers and metal-organic frameworks (MOFs). bldpharm.com

The presence of the ether linkage (-O-) and the methylene (B1212753) bridge introduces a degree of flexibility that is not present in more rigid linear linkers like terephthalic acid. This flexibility can influence the final topology and properties of the resulting materials. For instance, in materials science, compounds with similar ether linkages are explored for creating high-performance polymers with enhanced thermal stability and specific mechanical properties. chemimpex.com The synthesis of such molecules typically involves nucleophilic substitution reactions to form the ether bond, followed by oxidation of a precursor to yield the carboxylic acid groups. google.com

Significance of Dicarboxylic Acid Linkers in Reticular Chemistry and Polymer Science

Dicarboxylic acids are fundamental building blocks in both polymer science and reticular chemistry. In polymer science, they are essential monomers for producing polyesters and polyamides through condensation polymerization. The structure of the dicarboxylic acid, including its length, rigidity, and the presence of different functional groups, directly dictates the properties of the resulting polymer, such as its melting point, solubility, and mechanical strength. chemimpex.com

In reticular chemistry, dicarboxylic acid linkers are crucial for the rational design and synthesis of Metal-Organic Frameworks (MOFs). alfa-chemistry.com MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The geometry and chemical nature of the linker determine the network's topology, pore size, and chemical environment. bldpharm.comresearchgate.net While rigid, linear linkers like terephthalic acid or biphenyldicarboxylic acid are widely used to create robust, porous structures, there is growing interest in semi-flexible or "bent" linkers. researchgate.netacs.orgrsc.org These non-linear linkers can lead to novel and complex network topologies that are not accessible with traditional linear linkers. The flexibility introduced by ether or methylene groups, as seen in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, can allow for the formation of dynamic frameworks that may respond to external stimuli. rsc.org

Current Academic Research Landscape of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The current academic research landscape for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- specifically is still emerging. However, significant research is being conducted on analogous structures, providing a strong indication of its potential areas of application. For example, the related molecule 4-(4-carboxyphenoxy)phthalic acid, which also contains an ether linkage, has been successfully used to synthesize luminescent zinc-based MOFs for chemical sensing applications. nih.gov This suggests that Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- could also serve as a valuable linker for creating functional MOFs.

Research into dicarboxylic acids containing ether linkages is also active in the development of materials for electronics, such as electrolytes for high-performance aluminum capacitors, where the ether moiety can improve solubility and heat resistance. nih.govresearchgate.net Furthermore, synthetic methods for preparing similar compounds, such as the hydrolysis of a corresponding ester precursor, are well-established, providing a clear pathway for the production of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- for research purposes. prepchem.com

Scope and Objectives of Scholarly Inquiry on Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The primary objective of scholarly inquiry into Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is to explore its potential as a versatile building block for new materials. Key research goals include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the pure compound and fully characterizing its chemical and physical properties.

Coordination Chemistry and MOF Synthesis: Investigating its coordination behavior with various metal ions to construct novel MOFs. A key objective is to understand how its semi-flexible nature influences the resulting framework's structure, stability, and porosity. rsc.orgnih.gov

Polymer Synthesis: Utilizing it as a monomer in the synthesis of new polyesters or other polymers and evaluating their thermal, mechanical, and chemical properties. chemimpex.com

Functional Material Applications: Assessing the performance of materials derived from this linker in applications such as gas storage and separation, catalysis, sensing, and drug delivery, which are common applications for functional MOFs and polymers. mdpi.com

The table below compares Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- with other dicarboxylic acid linkers commonly used in materials chemistry, highlighting its unique structural features.

Linker NameStructureKey FeatureCommon Applications
Terephthalic acid (H2BDC)Linear, RigidHigh symmetry, predictable coordinationMOF-5, UiO-66, Polyester (PET) synthesis
Biphenyl-4,4'-dicarboxylic acid (H2BPDC)Extended, RigidLonger linear linker for larger poresMOF synthesis, liquid crystal polymers
Adipic acidAliphatic, FlexibleHigh flexibilityNylon-6,6 synthesis, MOF defect engineering rsc.org
Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- Semi-flexibleEther and methylene groups providing flexibilityPotential for novel MOF topologies and functional polymers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-carboxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRREDSCUQVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Design for Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Established Synthetic Pathways for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The traditional synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- primarily relies on well-documented organic reactions, including etherification and oxidation. These methods are valued for their reliability and have been foundational in the production of this bifunctional molecule.

Etherification Strategies in the Synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The formation of the central ether linkage is a critical step in synthesizing the backbone of the target molecule. The Williamson ether synthesis stands out as the most common and versatile method employed for this purpose. wikipedia.orgfrancis-press.commasterorganicchemistry.com This SN2 reaction typically involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, the synthesis involves the reaction between a salt of 4-hydroxybenzoic acid and a 4-(halomethyl)benzoic acid derivative. The precursors are often used in their ester forms to protect the carboxylic acid groups and improve solubility in organic solvents, followed by a final hydrolysis step to yield the diacid.

Common Reactant Pairs for Williamson Ether Synthesis:

Nucleophile Precursor Electrophile Precursor Base / Conditions
Methyl 4-hydroxybenzoate Methyl 4-(bromomethyl)benzoate K₂CO₃, Acetone, Reflux
Ethyl 4-hydroxybenzoate Ethyl 4-(chloromethyl)benzoate NaH, DMF, Room Temp.

An alternative approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in a polar, high-boiling point solvent with an acid-binding agent at elevated temperatures (140-280 °C). google.com This method circumvents the need for a separate halogenation step on the methyl group of a p-toluic acid derivative.

Carboxylation and Oxidation Routes for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- Precursors

An alternative to building the molecule via etherification is to first construct the core diaryl ether structure and then introduce the carboxylic acid functionalities through oxidation. This route typically starts with 4,4'-ditolyl ether (also known as 1,1'-[oxybis(4,1-phenylene)]bis[methane]). The two methyl groups are then oxidized simultaneously to form the dicarboxylic acid.

This oxidation can be achieved using strong oxidizing agents. However, catalytic methods are often preferred for their efficiency and milder reaction conditions. A notable example is the use of a cobalt acetate (B1210297) and sodium bromide catalytic system with air or oxygen as the oxidant, a common industrial method for converting methylarenes to benzoic acids. researchgate.net A related patent describes the air/oxygen oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy)benzoic acid, showcasing the viability of this approach for similar ether-linked structures. google.com

Oxidation Strategies for Di-acid Synthesis:

Precursor Oxidizing Agent / Catalyst Conditions
4,4'-Ditolyl ether Potassium permanganate (B83412) (KMnO₄) Alkaline solution, Heat
4,4'-Ditolyl ether Chromic acid (H₂CrO₄) Sulfuric acid, Heat

Development of Novel and Efficient Synthetic Routes for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Mechanochemical Syntheses of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

While specific, detailed reports on the mechanochemical synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- are not prevalent in the reviewed literature, this technique is a promising area of green chemistry. wjpmr.com Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, can significantly reduce or eliminate the need for solvents. This solvent-free approach presents a potential pathway for a more environmentally friendly synthesis of the target compound, aligning with the principles of waste prevention. wjpmr.com

Catalytic Approaches in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- Synthesis

Catalysis plays a pivotal role in modernizing the synthesis of this compound. Phase-transfer catalysis (PTC) is particularly effective for improving the efficiency of the Williamson ether synthesis. chemijournal.comprinceton.edu PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. chemijournal.com This enhances reaction rates, allows for the use of milder conditions, and can increase yields by minimizing side reactions. chemijournal.comprinceton.edu

Potential Catalysts and Their Roles:

Catalysis Type Catalyst Example Applicable Reaction Function
Phase-Transfer Catalysis Tetrabutylammonium bromide (TBAB) Etherification Transfers phenoxide nucleophile to the organic phase. chemijournal.com
Phase-Transfer Catalysis Benzyltriethylammonium chloride (TEBAC) Etherification Facilitates reaction between immiscible reactants. princeton.edu

Green Chemistry Principles Applied to the Synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The application of green chemistry principles aims to make the synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- more sustainable.

A key technique is Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times for both etherification and oxidation reactions, often from hours to minutes, while simultaneously improving yields. ajrconline.orgijprdjournal.comchemicaljournals.comresearchgate.net The rapid and uniform heating provided by microwaves enhances reaction kinetics. ijprdjournal.comrasayanjournal.co.in

Atom economy is another critical consideration. primescholars.comjocpr.com The Williamson ether synthesis, being a substitution reaction, inherently produces a salt byproduct (e.g., NaBr, KCl), which lowers its atom economy. In contrast, catalytic oxidation of a precursor like 4,4'-ditolyl ether using air as the oxidant has a higher theoretical atom economy, as the only byproduct is water.

The choice of solvents and catalysts is also central to green synthesis. Efforts include replacing traditional volatile organic compounds with greener solvents like ethyl acetate or developing aqueous synthetic routes, potentially using surfactants to facilitate the reaction. francis-press.comchemijournal.com The use of efficient and recyclable catalysts, such as certain phase-transfer catalysts, is preferred over stoichiometric reagents to minimize waste. francis-press.com

Scale-Up Considerations and Process Optimization in Academic Synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Scaling up the synthesis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- from milligram to multi-gram or kilogram quantities in an academic setting introduces a series of challenges that necessitate careful process optimization. While the fundamental chemistry of the Williamson ether synthesis remains the same, issues related to reaction control, mass and heat transfer, reagent addition, product isolation, and purity become more pronounced.

One of the primary considerations in scaling up is reaction time and temperature control . In the Williamson ether synthesis, which can be a relatively slow reaction, simply extending the reaction time is not always optimal. sacredheart.edu Microwave-assisted synthesis has emerged as a powerful tool in academic labs for process optimization. sacredheart.eduacs.org By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes. sacredheart.edu For instance, optimization studies on analogous ether syntheses have demonstrated a reduction in reaction time from over 60 minutes under conventional reflux to as little as 3 minutes in a microwave reactor, while also improving yields. sacredheart.edu

The following table illustrates a hypothetical optimization of reaction time and temperature for the Williamson ether synthesis step in an academic scale-up scenario, based on findings for similar microwave-assisted reactions. sacredheart.edu

ParameterCondition A (Conventional)Condition B (Microwave)Condition C (Optimized Microwave)
Heating Method Oil Bath RefluxMicrowave IrradiationMicrowave Irradiation
Temperature ~100 °C120 °C123 °C
Time 12 hours10 minutes3 minutes
Power N/A800 W1000 W
Hypothetical Yield 65%75%>85%

Solvent selection and concentration are also critical. While reactions at a small scale might be tolerant of a range of solvents, at a larger scale, factors like solvent cost, boiling point, and ease of removal become important. For the Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. However, their complete removal from the final product can be challenging on a larger scale. Optimization might involve exploring greener solvents or phase-transfer catalysis to facilitate the reaction in less hazardous solvent systems.

Purification represents a significant bottleneck in academic scale-up. Chromatography, which is convenient for small quantities, becomes impractical and costly for larger batches. Therefore, process optimization should aim to produce a crude product that is pure enough to be purified by crystallization. This involves carefully controlling the stoichiometry of the reactants to minimize side products and unreacted starting materials. The final hydrolysis step, which yields the dicarboxylic acid, often results in a product that can be precipitated by adjusting the pH and then purified by recrystallization from a suitable solvent like aqueous ethanol (B145695).

Finally, process safety and handling are paramount. The radical bromination step, for example, involves a highly reactive reagent (NBS) and a radical initiator, which requires careful temperature control to prevent runaway reactions, especially on a larger scale. Similarly, the use of strong bases like sodium hydride for deprotonation, if chosen, requires an inert atmosphere and careful quenching procedures. Optimization in an academic setting would involve exploring safer alternatives where possible, such as using potassium carbonate instead of sodium hydride, and ensuring that the equipment used is appropriate for the scale of the reaction.

Advanced Structural Characterization and Conformational Analysis of Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Crystallographic Investigations of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular conformation and intermolecular interactions.

While a dedicated single-crystal X-ray diffraction study for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is not extensively reported in publicly accessible literature, its solid-state structure can be reliably predicted based on the well-established behavior of carboxylic acids and aromatic ethers. Molecules of this type typically crystallize in centrosymmetric space groups, such as P-1 or P2₁/c.

The dominant intermolecular interaction is the formation of robust centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. nih.govnih.govresearchgate.netresearchgate.net This O—H⋯O hydrogen bond is a highly directional and strong interaction that dictates the primary supramolecular synthon. These dimers then arrange into higher-order structures, often forming layered or sheet-like architectures. The packing of these sheets is governed by weaker interactions, including C—H⋯O contacts and π–π stacking of the aromatic rings. The flexible ether linkage allows the phenyl rings to adopt various orientations to maximize packing efficiency.

Table 1: Predicted Crystallographic Parameters for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- This table presents hypothetical yet representative data based on structurally similar compounds.

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)5.1 - 9.8
b (Å)7.0 - 12.0
c (Å)12.5 - 20.1
α (°)90 or 83-87
β (°)95 - 110 or 73-87
γ (°)90 or 69-73
V (ų)680 - 1300
Z2 or 4
Key InteractionCarboxylic acid O—H⋯O hydrogen-bonded dimers

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in flexible molecules. nih.govmdpi.com Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- possesses significant conformational flexibility arising from the rotation around the C-O and C-C single bonds of the ether linkage. This flexibility allows the molecule to adopt different conformations, which can lead to different packing arrangements in the solid state, a phenomenon known as conformational polymorphism. nih.govuky.edu

Crystal engineering principles can be applied to control the supramolecular architecture. The strong and predictable nature of the carboxylic acid dimer synthon makes it a reliable building block. nih.govnih.govresearchgate.net By introducing co-forming molecules, it is possible to create co-crystals with modified structures and properties. The interplay between the strong O—H⋯O hydrogen bonds and weaker interactions like π–π stacking and C—H⋯O bonds determines the final crystal packing. rsc.org The variability in these weaker interactions across different solvent conditions or temperatures can be a source of polymorphism. rsc.org

Advanced Spectroscopic Elucidation of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Spectroscopic methods provide detailed information about the molecular structure and environment in both solution and solid states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, ¹H and ¹³C NMR spectra would provide definitive evidence of its connectivity and insight into its solution-state conformation.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons, and the carboxylic acid protons. The two phenyl rings are chemically distinct, and their protons would likely appear as two sets of AA'BB' systems (two doublets each), characteristic of 1,4-disubstituted benzene (B151609) rings. docbrown.inforeddit.com The methylene protons (–O–CH₂–Ar) would appear as a sharp singlet. The carboxylic acid protons are typically broad and appear at a significantly downfield chemical shift. rsc.orgrsc.org

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. docbrown.info Due to the molecule's symmetry, a specific number of resonances would be anticipated: one for the methylene carbon, one for the carbonyl carbon of the carboxylic acid, and several for the aromatic carbons, including those bonded to oxygen, the methylene group, and the carboxyl group, as well as the unsubstituted aromatic carbons. chemicalbook.comresearchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) in ppm for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- Predicted values are relative to TMS and can vary with solvent.

¹H NMR Predicted δ (ppm) Multiplicity
Carboxylic Acid (-COOH)11.0 - 13.0Broad Singlet
Aromatic Protons (Ar-H)6.9 - 8.2Doublets
Methylene Protons (-O-CH₂-Ar)~5.1Singlet
¹³C NMR Predicted δ (ppm)
Carboxylic Acid Carbon (-C OOH)165 - 173
Aromatic Carbons (Ar-C)115 - 160
Methylene Carbon (-O-C H₂-Ar)~70

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information on the functional groups and intermolecular interactions within a molecule.

The FTIR spectrum of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- would be dominated by features from the carboxylic acid groups. A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. chegg.com The C=O stretching vibration would appear as an intense, sharp band around 1680-1710 cm⁻¹, with its exact position being sensitive to the strength of the hydrogen bonding. mdpi.comnih.gov The asymmetric C-O-C stretching of the ether linkage would result in a strong band in the 1240-1260 cm⁻¹ region, while the symmetric stretch would appear near 1020-1040 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. actascientific.comresearchgate.net

Table 3: Key Vibrational Modes for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Very Strong
Aromatic C=C Ring Stretch1450 - 1600Medium-Strong
Asymmetric C-O-C Stretch (Ether)1240 - 1260Strong
Symmetric C-O-C Stretch (Ether)1020 - 1040Medium
O-H Out-of-Plane Bend (Dimer)~920Broad, Medium

Conformational Flexibility and Dynamic Behavior of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

This conformational flexibility allows the molecule to adopt a range of shapes, from a fully extended, linear conformation to various bent or folded forms. uky.edunih.gov In the solid state, the observed conformation is the one that allows for the most stable crystal packing, which is often a compromise between intramolecular steric effects and favorable intermolecular interactions like hydrogen bonding and π-stacking. In solution, the molecule is likely to exist as a dynamic equilibrium of multiple conformers, with the average conformation being influenced by the solvent environment. Computational modeling, such as Density Functional Theory (DFT), can be employed to map the potential energy surface and identify the low-energy conformers and the rotational barriers between them, providing a deeper understanding of its flexible nature.

Solid-State Structural Analysis Techniques for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

A thorough search of scientific literature and chemical databases reveals a notable absence of published experimental or theoretical studies specifically detailing the solid-state structural analysis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-. While extensive research exists on the solid-state characterization of benzoic acid and its various derivatives, no specific crystallographic, spectroscopic, or thermal analysis data for the title compound could be located in the public domain.

Techniques commonly employed for the solid-state analysis of related benzoic acid compounds include single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (ssNMR) spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods provide valuable insights into crystal structure, polymorphism, molecular conformation, and thermal stability.

For instance, studies on similar molecules, such as 4-(4-Fluorophenoxy)benzoic acid, have utilized single-crystal X-ray diffraction to determine key structural features like dihedral angles between aromatic rings and the nature of intermolecular interactions, which often involve hydrogen bonding to form dimers. scispace.com In the absence of specific data for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, the characterization of analogous compounds can offer general expectations for its solid-state behavior. It is anticipated that the carboxylic acid moieties would lead to the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state.

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the geometric structure, vibrational frequencies, and other molecular properties of benzoic acid derivatives. actascientific.comnih.gov Such theoretical studies can complement experimental findings by providing a deeper understanding of the molecule's electronic structure and potential intermolecular interactions. However, no specific computational studies predicting the crystal structure or solid-state properties of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- were identified.

Given the lack of available data, the solid-state structure and conformational analysis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- represents an area for future research. Experimental determination of its crystal structure through X-ray diffraction and characterization of its thermal properties would provide valuable scientific information.

Benzoic Acid, 4 4 Carboxyphenoxy Methyl As a Building Block in Metal Organic Frameworks Mofs

Design Principles for MOF Synthesis Utilizing Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The design of MOFs is a goal-oriented process where the selection of the organic linker is paramount in dictating the final structure and properties of the material. "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" is a V-shaped dicarboxylic acid linker. Its key structural features—two carboxylate groups for metal coordination, separated by a flexible ether linkage and two phenyl rings—would inform the design of the resulting frameworks.

The two carboxylate groups of the ligand are the primary sites for coordination with metal ions. These groups can adopt several coordination modes, which influences the dimensionality and connectivity of the resulting framework. The specific metal ion chosen plays a crucial role, as different metals have distinct coordination preferences in terms of geometry and number.

Potential Coordination Modes and Secondary Building Units (SBUs):

Monodentate: Each carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a carboxylate group bind to the same metal center.

Bidentate Bridging: The two oxygen atoms of a carboxylate group bridge two different metal centers. This is a very common mode in MOF construction and often leads to the formation of well-defined polynuclear clusters known as Secondary Building Units (SBUs). For instance, with divalent transition metals like Zn(II) or Cu(II), the formation of paddlewheel-type [M₂(O₂CR)₄] SBUs would be anticipated.

The flexible ether linkage (–CH₂–O–) allows the two benzoate (B1203000) moieties to rotate, which can lead to the formation of complex, potentially interpenetrated, structures. This flexibility contrasts with rigid linkers like terephthalic acid and can result in frameworks that exhibit dynamic behavior, such as "breathing" effects in response to guest molecules.

Table 1: Anticipated Coordination Geometries with Common Metal Ions

Metal Ion Typical Coordination Number Common SBU Type Potential Geometry
Zn(II) 4, 6 Zn₄O(O₂CR)₆, Paddlewheel Tetrahedral, Octahedral
Cu(II) 4, 6 Paddlewheel Square Planar, Octahedral
Co(II) 4, 6 Mononuclear, Dinuclear Tetrahedral, Octahedral
Zr(IV) 6, 8 Zr₆O₄(OH)₄(O₂CR)₁₂ Octahedral, Square Antiprismatic

This table is based on established coordination chemistry principles and represents theoretical possibilities for the specified ligand.

Topology simplifies complex MOF structures into nodes (metal SBUs) and linkers (organic ligands) to describe their underlying connectivity. The V-shape and flexibility of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" would likely lead to a variety of network topologies depending on the SBU formed and the reaction conditions.

If the ligand connects simple metal ions or paddlewheel SBUs (which act as 4-connected nodes), common topologies such as sql (2D square lattice) or dia (3D diamondoid) could potentially form. The length and flexibility of the linker might also promote the formation of interpenetrated frameworks, where two or more independent networks grow through one another. This can reduce the accessible pore volume but enhance the framework's stability. More complex SBUs could lead to novel and more intricate network architectures. The study of MOF topologies is a critical aspect of reticular chemistry, aiming to predict and target specific framework structures.

Synthetic Methodologies for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based MOFs

The synthesis of MOFs typically involves the self-assembly of metal precursors and organic linkers under specific conditions.

Hydrothermal and solvothermal methods are the most common techniques for MOF synthesis. These involve heating the metal salt and organic linker in a sealed vessel (e.g., a Teflon-lined autoclave) in water (hydrothermal) or an organic solvent (solvothermal).

Key Parameters:

Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol (B145695) are frequently used. The choice of solvent can influence the deprotonation of the carboxylic acid and the resulting crystal structure.

Temperature: Reaction temperatures typically range from 80 to 200 °C. Temperature affects reaction kinetics and can determine which crystalline phase is formed.

Time: Synthesis can take from several hours to several days.

pH/Additives: The pH of the reaction mixture can be adjusted to control the deprotonation of the linker and influence the coordination process.

For "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-", a typical solvothermal synthesis would involve dissolving the ligand and a metal nitrate (B79036) or acetate (B1210297) salt in DMF and heating the mixture in an autoclave.

To gain greater control over MOF crystallization, researchers employ modulated and template-directed methods.

Modulated Synthesis: This involves adding a small, monofunctional competing ligand (a modulator), such as acetic acid or benzoic acid, to the reaction mixture. The modulator competes with the primary linker for coordination to the metal centers, slowing down the nucleation and growth process. This often results in larger, higher-quality crystals with fewer defects.

Template-Directed Synthesis: In this approach, a template molecule (an ion or a neutral molecule) is added to guide the assembly of the framework around it. The template interacts with the building blocks through non-covalent interactions, directing the formation of a specific topology or pore structure that might not be accessible otherwise. After synthesis, the template is typically removed to open up the pore space.

Post-Synthetic Modification (PSM) and Functionalization Strategies of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based MOFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-existing MOF without altering its underlying framework. This allows for the creation of materials with tailored properties that are not accessible through direct synthesis.

For a MOF constructed from "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-", several PSM strategies could be envisioned:

Modification of the Ligand: While the aromatic rings and ether linkage are relatively inert, they could potentially undergo reactions like electrophilic aromatic substitution if conditions are carefully controlled to avoid framework decomposition.

Modification at the Metal Node: If the synthesis results in SBUs with open or coordinatively unsaturated metal sites (e.g., by removal of coordinated solvent molecules), these sites can be used to anchor new functional molecules.

Solvent-Assisted Linker Exchange (SALE): The framework could be soaked in a solution containing a different but compatible organic linker, leading to the partial or complete exchange of the original "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" linkers. This can introduce new functionalities or alter the pore environment of the MOF.

PSM significantly expands the functional diversity of MOFs, enabling the fine-tuning of properties for specific applications like catalysis, sensing, and gas separation.

Structural Defects and Disorder in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based MOF Architectures

There is currently no specific research available that details the types of structural defects or the nature of disorder within MOF architectures constructed from the "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" linker.

In the broader context of MOF research, structural defects are recognized as interruptions in the perfect periodic lattice of the crystal. nih.govnih.gov These imperfections can include point defects, such as missing linkers or metal clusters, line defects, and planar defects like grain boundaries. nih.govfrontiersin.org The formation of these defects is often influenced by synthesis conditions, including temperature, reaction time, and the use of modulating agents like other carboxylic acids. nih.gov For instance, in well-studied MOFs like UiO-66, benzoic acid has been used as a modulator to intentionally introduce linker vacancies, thereby altering the material's properties. frontiersin.org

Disorder in MOFs can be compositional, where different linkers or metals are distributed throughout the framework, or positional/orientational, where linkers or structural building units have multiple possible arrangements. The flexible ether linkage and methylene (B1212753) groups in "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" suggest that MOFs synthesized from it could potentially exhibit significant conformational flexibility and disorder. However, without specific experimental or computational studies, any discussion of defects and disorder in MOFs based on this linker remains hypothetical.

Advanced Characterization of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based MOF Structures and Morphologies

Similarly, there is a lack of published studies employing advanced characterization techniques to specifically analyze the structure and morphology of MOFs synthesized with "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-".

Generally, the characterization of MOFs is a multi-technique approach to gain a comprehensive understanding of their properties.

For Structural Analysis:

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement, connectivity, and crystal structure of a MOF, provided that suitable single crystals can be grown.

Powder X-ray Diffraction (PXRD) is crucial for confirming the phase purity of a bulk sample, identifying the crystalline phase by comparing it to simulated patterns from SCXRD, and assessing the material's stability under various conditions. High-resolution PXRD combined with computational modeling can also be used for structure determination when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the solid state can provide detailed information about the local environment of specific atoms within the MOF structure and is a powerful tool for characterizing defects.

For Morphological Analysis:

Scanning Electron Microscopy (SEM) is used to visualize the size, shape, and surface features of the MOF crystals.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal pore structure and, in some cases, the direct imaging of structural defects at a sub-unit-cell level.

While these techniques are standard for MOF characterization, their application to frameworks derived from "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" has not been reported in the available literature. Research on MOFs built from analogous linkers, such as 4,4′-oxybis(benzoic acid), has utilized methods like SCXRD, PXRD, and thermogravimetric analysis (TGA) to determine their three-dimensional frameworks and thermal stability. rsc.org However, these findings cannot be directly extrapolated to the specific compound of interest.

Research Findings on Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in Covalent Organic Frameworks

Extensive research into the applications of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-," also known as 4,4'-oxybis(benzoic acid), reveals its prominent role as a building block in the synthesis of Metal-Organic Frameworks (MOFs). However, a comprehensive search of available scientific literature and research databases did not yield specific studies or detailed methodologies for its direct application in the construction of Covalent Organic Frameworks (COFs).

The current body of scientific work focuses on the utility of this dicarboxylic acid linker in forming coordination bonds with metal ions to create porous, crystalline MOF structures. While the principles of reticular chemistry, rational design, and synthetic strategies are well-documented for porous materials like COFs and MOFs, the specific use of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" appears to be predominantly explored within the domain of MOF chemistry.

Therefore, this article cannot be generated as the requested information on the use of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" in Covalent Organic Frameworks is not available in the current scientific literature. To provide an accurate and scientifically sound article, further research and publications specifically detailing the synthesis, design, and characterization of COFs using this particular linker would be required.

Lack of Research Hinders Detailed Analysis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in Covalent Organic Frameworks

Despite a thorough search of scientific literature, no specific research findings are available on the use of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" as a building block for Covalent Organic Frameworks (COFs) with a focus on pore engineering and architecture control. Consequently, a detailed, evidence-based article on this specific topic, including data tables on its performance and structural characteristics, cannot be generated at this time.

The modular nature of COFs allows for the tuning of their properties, such as pore size, shape, and functionality, by carefully selecting the organic linkers used in their synthesis. The structure of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-," featuring a flexible ether linkage and two carboxylic acid groups, suggests it could theoretically be employed as a dicarboxylic acid linker in the construction of COFs. The inherent flexibility of the ether bond would likely influence the framework's rigidity and guest-uptake behavior.

In the broader context of COF research, scientists actively investigate how the geometry and flexibility of linkers impact the resulting framework's architecture. Flexible linkers can lead to dynamic frameworks that may exhibit unique properties, such as guest-induced structural changes. However, without specific studies on COFs synthesized with "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-," any discussion on its role in pore engineering would be purely speculative.

Detailed research findings, including characterization data (e.g., powder X-ray diffraction patterns), porosity measurements (e.g., BET surface area), and pore size distribution analysis, are essential for a comprehensive understanding of how a particular linker contributes to the final COF structure and properties. As no such data has been published for COFs incorporating "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-," a scientifically accurate article adhering to the requested outline cannot be produced.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" in the field of Covalent Organic Frameworks and to provide the data required for a thorough analysis of its impact on pore engineering and architectural control.

Supramolecular Assembly and Non Covalent Interactions of Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Directed Supramolecular Architectures and Co-Crystals Utilizing Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The predictable and robust nature of the carboxylic acid hydrogen bond synthon makes Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- an excellent building block for crystal engineering and the design of co-crystals. rsc.org A co-crystal is a multi-component crystalline solid where the components are linked by non-covalent interactions, typically hydrogen bonds. humanjournals.com

By combining Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- (a hydrogen bond donor) with a complementary molecule that acts as a hydrogen bond acceptor (e.g., bipyridyls, amides, or other nitrogen-containing heterocycles), it is possible to form well-defined, multi-component supramolecular architectures. nih.gov The ditopic nature of the molecule allows it to bridge two acceptor molecules, leading to the formation of linear tapes, chains, or more complex networks. nih.govchemrxiv.org The flexible spacer can accommodate acceptors of different sizes and geometries, offering a degree of tunability in the resulting co-crystal structure. For example, co-crystals of various 4-alkoxy-benzoic acids with 4,4'-bipyridyl form linear hydrogen-bonded units. nih.gov

Host-Guest Chemistry and Recognition Phenomena Involving Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. rsc.org The structure of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- suggests potential for it to act as a component in host-guest systems. In a self-assembled state, the aggregation of these molecules could create cavities or channels capable of encapsulating small solvent or gas molecules.

Furthermore, the molecule itself, owing to its flexible V-shaped conformation, could potentially act as a host for complementary guest molecules that can bind within its central pocket through hydrogen bonding to the ether oxygen atoms or π-π stacking with the aromatic rings. Tribenzotriquinacene derivatives, which also possess rigid, bowl-shaped structures, are known to act as versatile hosts for guest molecules. beilstein-journals.orgbeilstein-journals.org The carboxylic acid groups also serve as powerful recognition sites for binding to guests that contain complementary functional groups, such as amides or amines.

Formation of Supramolecular Gels, Liquid Crystals, and Fibers from Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The molecular architecture of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-—a rigid core with flexible components and strong hydrogen-bonding groups—is characteristic of molecules that can form soft materials like supramolecular gels and liquid crystals.

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network of nanofibers that immobilizes the solvent, resulting in a gel. nih.govwhiterose.ac.uk The combination of directional hydrogen bonding (forming the primary 1D fibers) and less directional π-π stacking (promoting fiber entanglement) in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- makes it a strong candidate for a LMWG in appropriate organic solvents. nih.govresearchgate.net

Liquid Crystals: The elongated, somewhat rigid, rod-like (calamitic) shape of the molecule is a key feature for the formation of liquid crystalline phases. tcichemicals.com Many benzoic acid derivatives, particularly 4-alkoxybenzoic acids, are known to exhibit liquid crystal behavior, where hydrogen-bonded dimers effectively lengthen the molecular unit, promoting the formation of ordered mesophases (e.g., nematic or smectic). researchgate.netnih.gov The transition between crystalline solid, liquid crystal, and isotropic liquid phases would be driven by temperature, which modulates the strength and dynamics of the intermolecular interactions.

Dynamic Supramolecular Systems Based on Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Based on a comprehensive search of available scientific and technical literature, there is currently insufficient information to generate a detailed article on the advanced polymer chemistry and crosslinking applications of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" according to the specified outline.

Extensive searches for the use of this specific chemical compound as a monomer in the synthesis of polyesters, polyethers, and polyimides, as well as its role as a crosslinking agent in polymer networks, did not yield specific research findings, data tables, or detailed mechanisms. The existing literature on polymer chemistry describes a wide array of benzoic acid derivatives and related structures, but "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" does not appear to be a commonly utilized or reported compound for these applications.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation, which would violate the core requirement for factual accuracy. Further research and publication in the field of polymer chemistry may be required to elucidate the potential roles of this specific compound.

Advanced Polymer Chemistry and Crosslinking Applications of Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Functionalization of Polymer Backbones via Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- Incorporation

The incorporation of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- into linear polymer backbones, such as those of polyamides and polyesters, is a strategic approach to imbue these materials with novel properties. The non-linear structure of this monomer introduces kinks into the polymer chain, which disrupts the regularity and close packing that is characteristic of polymers made from linear monomers. This disruption has a profound impact on the material's physical properties.

The synthesis of these functionalized polymers is typically achieved through polycondensation reactions. For instance, in the case of polyamides, Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can be reacted with various diamines. Similarly, for polyesters, it can be polymerized with diols. The resulting polymers often exhibit enhanced solubility in common organic solvents, a significant advantage for processing and application. The flexible ether linkage and the separation of the carboxylic acid groups contribute to increased free volume within the polymer matrix, which can lead to lower glass transition temperatures compared to their rigid-rod counterparts. However, the aromatic rings in the monomer ensure that the thermal stability of the resulting polymers remains high.

Research has demonstrated that the inclusion of such "kinked" monomers can lead to a desirable combination of properties. For example, aromatic polyamides containing similar bent monomers have been shown to be amorphous and readily soluble in a variety of solvents, while still exhibiting high glass-transition temperatures (250–295 °C) and excellent thermal stability, with 10% weight loss temperatures exceeding 460 °C. csic.es The mechanical properties of films cast from these polymers are also noteworthy, with tensile strengths in the range of 83–111 MPa and tensile moduli of 2.0–2.2 GPa. csic.es

The table below summarizes the typical effects of incorporating V-shaped dicarboxylic acids, such as Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, on the properties of aromatic polyamides.

PropertyPolymer with Linear MonomerPolymer with V-Shaped MonomerReference
Solubility Poor in common organic solventsGood in solvents like DMF, NMP, THF csic.es
Crystallinity Semi-crystalline to crystallineAmorphous csic.es
Glass Transition Temperature (Tg) HighModerately High csic.es
Thermal Stability (Td) HighHigh csic.es
Processability DifficultImproved csic.es

Dendritic and Hyperbranched Polymer Architectures Involving Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The AB2-type molecular structure of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, where 'A' represents the phenoxy methyl group and 'B' represents the two carboxylic acid groups, makes it an ideal candidate for the synthesis of dendritic and hyperbranched polymers. These three-dimensional, highly branched macromolecules exhibit unique properties, including a high density of functional groups at their periphery, low solution and melt viscosity, and high solubility. rsc.org

Dendrimers, which are perfectly branched and monodisperse, can be synthesized using this monomer through either divergent or convergent approaches. thno.org In a divergent approach, the synthesis starts from a multifunctional core and extends outwards, generation by generation. Conversely, the convergent approach involves the synthesis of dendritic wedges (dendrons) that are then attached to a central core. thno.org The use of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- as a building block would allow for the precise control over the architecture and the number of terminal functional groups.

Hyperbranched polymers, which are structurally less perfect than dendrimers but much easier to synthesize, can be prepared in a one-pot polymerization of an AB2 monomer like Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-. frontiersin.org This facile synthesis makes them attractive for a wide range of applications. The resulting hyperbranched polyesters would possess a large number of carboxylic acid terminal groups, which can be further modified for specific applications. mdpi.com The globular and dendritic architecture of these polymers leads to intramolecular cavities that can encapsulate guest molecules, and their low viscosity compared to linear analogs of similar molecular weight is a significant processing advantage. rsc.orgnih.gov

The properties of hyperbranched polymers are highly dependent on their chemical structure and the degree of branching. The table below presents representative data for hyperbranched polymers synthesized from aromatic dicarboxylic acids, which are analogous to what could be expected from polymers derived from Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-.

PropertyTypical Value RangeReference
Degree of Branching 0.4 - 0.6 thno.org
Solubility High in polar organic solvents rsc.org
Intrinsic Viscosity Low compared to linear analogs nih.gov
Glass Transition Temperature (Tg) Varies with end-group functionalization mdpi.com
Terminal Groups High density of functional groups frontiersin.org

The unique combination of a flexible ether linkage and two carboxylic acid functionalities in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- provides a versatile platform for the design of advanced polymers with tailored properties, from functionalized linear chains to complex three-dimensional dendritic and hyperbranched architectures.

Theoretical and Computational Studies of Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Quantum Chemical Calculations on Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Electronic Structure and Frontier Molecular Orbitals of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Specific data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic density distribution for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- are not available in the reviewed literature. Such calculations would be essential for understanding its charge transfer properties and potential as a chromophore or electroactive component.

Prediction of Reactivity and Protonation States of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Computational predictions regarding the reactivity indices (such as Fukui functions or electrostatic potential maps) and the pKa values of the two carboxylic acid groups have not been published. This information is critical for predicting its coordination behavior with metal ions and its acid-base properties in solution.

Molecular Dynamics Simulations for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- and its Derivatives

Interaction Studies in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based Supramolecular Systems

No molecular dynamics simulation studies were found that specifically investigate the non-covalent interactions, solvation, or aggregation behavior of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in supramolecular assemblies.

Simulations of Framework Formation and Growth Kinetics of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based Materials

There is a lack of published research simulating the self-assembly process, nucleation, and crystal growth kinetics for materials, such as MOFs, that utilize Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- as a building block.

Computational Predictions of Reaction Mechanisms and Catalytic Pathways Involving Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

No computational studies detailing the mechanisms of reactions where this compound acts as a reactant, product, or catalyst could be located. Theoretical investigations are needed to explore its potential catalytic activity or its degradation pathways.

Derivatization and Functionalization Strategies for Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Chemical Modification of Carboxyl Groups in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The two carboxyl groups are the most reactive sites for derivatization in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-. Standard transformations of carboxylic acids, such as esterification, amidation, and reduction, can be readily applied to modify these functional groups, thereby altering the molecule's solubility, steric hindrance, and coordination behavior.

Esterification, Amidation, and Reduction Reactions

Esterification: The conversion of the carboxylic acid groups to esters is a common strategy to protect the acidic protons, increase solubility in organic solvents, and modify the coordination properties of the molecule. The Fischer-Speier esterification is a widely used method, involving the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: The carboxyl groups can be converted to amides by reacting with amines in the presence of a coupling agent. This transformation is crucial for introducing new functional groups and for building larger molecular architectures through peptide-like linkages. A variety of coupling agents can be employed to facilitate this reaction, each with its own advantages in terms of reaction conditions and efficiency.

Reduction: The reduction of the carboxyl groups to primary alcohols offers another route to functionalized derivatives. This transformation removes the acidic protons and introduces hydroxyl groups that can participate in further reactions, such as etherification or esterification. Strong reducing agents are typically required for this conversion.

Reaction TypeReagents and ConditionsProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatEster
AmidationAmine (e.g., Aniline, Benzylamine), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF, CH₂Cl₂)Amide
ReductionReducing Agent (e.g., LiAlH₄, BH₃·THF), Aprotic Solvent (e.g., THF, Diethyl ether), followed by aqueous workupAlcohol

Derivatization of Aromatic Rings and Ether Linkages in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The aromatic rings of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can fine-tune the electronic properties and steric profile of the molecule. The ether linkage is generally stable under many reaction conditions.

Electrophilic Aromatic Substitution Reactions

Reaction TypeReagents and ConditionsTypical Position of Substitution
NitrationHNO₃, H₂SO₄Meta to the carboxyl group
BrominationBr₂, FeBr₃Meta to the carboxyl group
SulfonationSO₃, H₂SO₄Meta to the carboxyl group

Introduction of Peripheral Functionalities to Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- for Advanced Applications

Introducing peripheral functionalities onto the core structure of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is a key strategy for designing molecules for advanced applications, such as in the construction of metal-organic frameworks (MOFs). By modifying the aromatic rings or the carboxyl groups, it is possible to introduce functional groups that can enhance properties like gas adsorption, catalysis, and sensing. For instance, the introduction of amino or hydroxyl groups can provide additional coordination sites or alter the polarity of the resulting material. nih.govosti.govnih.gov

Impact of Derivatization on the Self-Assembly, Coordination, and Reactivity of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

The introduction of functional groups on the aromatic rings can influence the electronic properties of the carboxylate oxygen atoms, thereby affecting the strength and geometry of the coordination bonds with metal ions. rsc.org Furthermore, the steric bulk of the introduced substituents can dictate the topology of the resulting MOF. rsc.org For example, bulky side groups may prevent the formation of certain network structures while favoring others.

The functionalization of the linker can also impart specific properties to the resulting MOF. Amide-functionalized MOFs have shown enhanced adsorption of heavy metal ions compared to their imine-decorated counterparts. rsc.org The presence of different functional groups can also affect the dynamic behavior of the linker within the framework, which in turn can influence properties like gas uptake. nih.gov The strategic derivatization of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is therefore a powerful tool for the rational design of functional materials with tailored properties. gre.ac.uk

Mechanistic Investigations of Reactions Involving Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Reaction Kinetics and Thermodynamics of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in Framework Formation

The formation of metal-organic frameworks is a complex process influenced by factors such as the nature of the metal ions and organic linkers, the solvent system, temperature, and pH. These factors collectively dictate the kinetics of the coordination bond formation and the thermodynamic stability of the resulting framework.

Kinetic Factors: The rate of framework formation is influenced by the lability of the metal-ligand bonds. For instance, reactions involving more labile metal ions will proceed at a faster rate. The reaction temperature also plays a critical role; higher temperatures generally increase the reaction rate but can also lead to the formation of thermodynamically less favored products.

Studies on related benzoic acid derivatives in MOF synthesis have highlighted the importance of reaction conditions in controlling the final structure. For example, the synthesis of multivariate MOFs using analogues of NUIG4, a biocompatible MOF, demonstrates that the ratio of different functionalized linkers can be precisely controlled, indicating a predictable thermodynamic outcome. nih.gov Computational modeling has been employed to understand the ligand distribution within such frameworks, revealing a random distribution in some cases. nih.gov

Catalytic Pathways and Transition State Analysis for Reactions Involving Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

While specific studies on the catalytic pathways and transition state analysis for reactions involving "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" are limited, computational methods like Density Functional Theory (DFT) are powerful tools for such investigations. DFT calculations can elucidate reaction mechanisms, determine the energies of transition states, and predict reaction kinetics and thermodynamics.

For instance, DFT studies have been used to validate experimental geometries and spectroscopic data for related benzoic acid derivatives. researchgate.net Such computational approaches can provide a deeper understanding of the molecular electronic structures and vibrational frequencies, which are crucial for interpreting experimental results. researchgate.net

In the context of catalysis, MOFs synthesized from benzoic acid derivatives have been investigated for their catalytic activity. For example, MOFs of p-hydroxybenzoic acid have been used as catalysts for the ring-opening polymerization of ε-caprolactone and δ-valerolactone. rsc.org The catalytic mechanism in such systems often involves the coordination of the substrate to the metal centers within the MOF, followed by a series of steps leading to the final product.

Elucidation of Polymerization Mechanisms with Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- as a Monomer

"Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-", with its two carboxylic acid groups, can act as a monomer in polymerization reactions to form polyesters or polyamides. A patent for a related compound, 4-(4-phenoxyphenoxy)benzoic acid, highlights its use as a monomer for preparing high-performance polymers like polyether ether ketone (PEEK). google.com The polymerization process for such monomers typically follows a step-growth mechanism.

The general mechanism for polyesterification, for example, would involve the reaction of the dicarboxylic acid with a diol. The reaction is typically catalyzed by an acid and proceeds through the formation of an ester linkage with the elimination of water. The polymerization progresses by the sequential addition of monomers to form dimers, trimers, and eventually long polymer chains.

While detailed mechanistic studies for the polymerization of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" are not extensively documented, research on the kinetics of benzoic acid esterification provides relevant insights. For example, the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid has been shown to follow first-order kinetics with respect to benzoic acid. mdpi.com Kinetic parameters such as activation energies and pre-exponential factors have been determined for such reactions, which are fundamental to understanding the polymerization process. mdpi.com

Understanding of Reaction Selectivity and Stereocontrol in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based Systems

The structural features of "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-" can influence the selectivity of reactions in which it participates. The spatial arrangement of the two carboxyl groups and the flexibility of the ether linkage can direct the formation of specific isomers or stereoisomers in the products.

In the context of MOF synthesis, the geometry of the ligand plays a crucial role in determining the topology of the resulting framework. The use of ligands with specific functionalities can lead to the formation of frameworks with desired pore sizes and shapes, which can be exploited for selective gas adsorption or separation. For example, the modification of a trifunctional ligand with methyl or methoxyl groups has been shown to significantly impact the network structure of the resulting MOFs. globethesis.com

While there is a lack of specific studies on stereocontrol in reactions involving "Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-", the principles of asymmetric synthesis and catalysis can be applied. Chiral catalysts or auxiliaries could be employed to induce stereoselectivity in reactions involving this prochiral molecule.

Future Directions and Emerging Research Avenues for Benzoic Acid, 4 4 Carboxyphenoxy Methyl

Integration into Hybrid Materials and Composites: A Call for Investigation

The integration of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- into hybrid materials and composites is a field ripe for exploration. Theoretically, the dicarboxylic nature of this molecule makes it an ideal candidate as an organic linker for the construction of MOFs. The resulting frameworks could exhibit interesting porous structures and functionalities, potentially applicable in gas storage, separation, and catalysis.

Furthermore, its incorporation into polymer composites could enhance their mechanical, thermal, and chemical properties. The aromatic rings within its structure could contribute to improved thermal stability, while the carboxylic acid groups could provide sites for cross-linking or interaction with inorganic fillers. Research in this area would need to focus on the synthesis of such hybrid materials and a thorough characterization of their properties.

Table 1: Potential Research Directions for Hybrid Materials

Research AreaPotential ApplicationKey Parameters to Investigate
Metal-Organic Frameworks (MOFs)Gas storage and separation, catalysisCrystal structure, porosity, thermal stability, catalytic activity
Polymer CompositesHigh-performance plastics, coatingsMechanical strength, thermal stability, chemical resistance
Organic-Inorganic HybridsFunctional coatings, sensorsFilm formation, surface properties, sensor response

Exploration in Responsive and Adaptive Materials: An Unwritten Chapter

The flexible ether linkage in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- suggests its potential use in the design of responsive and adaptive materials. These "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. The carboxylic acid groups could impart pH-responsiveness, leading to swelling or shrinking behavior in hydrogels or conformational changes in polymers.

However, no studies have been published to date that explore the use of this specific compound in stimuli-responsive materials. Future research could focus on synthesizing polymers and gels containing this molecule and investigating their response to various environmental triggers. Such materials could find applications in drug delivery, soft robotics, and sensing.

Interdisciplinary Research Opportunities in Energy and Environmental Science: Untapped Potential

The fields of energy and environmental science offer numerous interdisciplinary research opportunities for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-. In energy storage, it could potentially be used as a component in electrolytes for batteries or as a building block for porous carbon materials for supercapacitors. The aromatic structure and carboxylic acid groups could be advantageous for ion transport and surface redox reactions.

In environmental science, materials derived from this compound could be investigated for applications in environmental remediation, such as the adsorption of pollutants from water or as catalysts for the degradation of organic contaminants. The functional groups present in the molecule could provide active sites for binding or catalytic activity.

Table 2: Potential Interdisciplinary Research Applications

FieldPotential ApplicationResearch Focus
Energy StorageBattery electrolytes, supercapacitorsIon conductivity, electrochemical stability, capacitance
Environmental RemediationAdsorbents for pollutants, catalystsAdsorption capacity, catalytic efficiency, material stability
Green ChemistryBiodegradable polymersSynthesis of sustainable materials, degradation studies

Challenges and Perspectives in Academic Research: Charting a New Course

The primary challenge in the academic research of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is the current lack of any foundational research. Scientists wishing to explore this compound must begin with fundamental studies, including the development of efficient and scalable synthesis methods. A thorough characterization of its physical and chemical properties is also a prerequisite for any application-oriented research.

Despite these challenges, the prospect of pioneering research on a novel and potentially versatile chemical compound is a significant motivator. The unique combination of functional groups and structural flexibility in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- suggests a high probability of discovering new materials with interesting and useful properties. Future research in this area has the potential to make significant contributions to materials science, chemistry, and engineering. The initial focus should be on building a solid foundation of knowledge about this compound, which will then pave the way for its exploration in a wide range of applications.

Q & A

Q. Table 1: Key Spectral Data for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

TechniqueKey SignalsReference
FTIR1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C)
¹H NMR (DMSO-d₆)δ 8.05 (d, 2H, Ar-H), δ 5.10 (s, 2H, CH₂), δ 12.5 (br, 2H, -COOH)
ESI-MS[M-H]⁻ at m/z 257.2

Q. Table 2: Thermal Stability Comparison

ConditionDecomposition Onset (°C)Melting Point (°C)Reference
TGA (N₂, 10°C/min)248N/A
DSC (Heating)N/A182

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-
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Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.